molecular formula C20H25N3O2 B7678296 N,2-dimethyl-5-[[2-(6-methylpyridin-3-yl)acetyl]amino]-N-propan-2-ylbenzamide

N,2-dimethyl-5-[[2-(6-methylpyridin-3-yl)acetyl]amino]-N-propan-2-ylbenzamide

Cat. No.: B7678296
M. Wt: 339.4 g/mol
InChI Key: YKCUWBQVYISBBI-UHFFFAOYSA-N
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Description

N,2-dimethyl-5-[[2-(6-methylpyridin-3-yl)acetyl]amino]-N-propan-2-ylbenzamide, also known as MPAA, is a chemical compound that has been researched for its potential applications in the field of medicine. It is a small molecule inhibitor of the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the production of nicotinamide adenine dinucleotide (NAD+), an important coenzyme in cellular metabolism.

Scientific Research Applications

N,2-dimethyl-5-[[2-(6-methylpyridin-3-yl)acetyl]amino]-N-propan-2-ylbenzamide has been studied for its potential applications in cancer therapy, as NAMPT is overexpressed in many cancer cells and plays a key role in their survival and proliferation. Inhibition of NAMPT by this compound leads to depletion of NAD+ and subsequent cell death in cancer cells. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in macrophages. In addition, this compound has been studied for its potential applications in neurodegenerative diseases, as NAD+ plays an important role in neuronal function and survival.

Mechanism of Action

N,2-dimethyl-5-[[2-(6-methylpyridin-3-yl)acetyl]amino]-N-propan-2-ylbenzamide inhibits NAMPT by binding to the enzyme's active site and preventing the conversion of nicotinamide mononucleotide (NMN) to NAD+. This leads to depletion of NAD+ and subsequent cell death in cancer cells. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines in macrophages by blocking the activation of the transcription factor NF-κB.
Biochemical and Physiological Effects:
Inhibition of NAMPT by this compound leads to depletion of NAD+ and subsequent cell death in cancer cells. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in macrophages. In addition, this compound has been shown to protect against neuronal damage in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N,2-dimethyl-5-[[2-(6-methylpyridin-3-yl)acetyl]amino]-N-propan-2-ylbenzamide in lab experiments is its specificity for NAMPT, which allows for targeted inhibition of NAD+ production. However, one limitation of using this compound is its potential toxicity, as depletion of NAD+ can have negative effects on normal cells. In addition, this compound may have off-target effects on other enzymes that use NAD+ as a cofactor.

Future Directions

Future research on N,2-dimethyl-5-[[2-(6-methylpyridin-3-yl)acetyl]amino]-N-propan-2-ylbenzamide could focus on identifying more specific inhibitors of NAMPT that have fewer off-target effects. In addition, studies could investigate the potential of combining this compound with other cancer therapies to enhance its effectiveness. Further research could also explore the use of this compound in other diseases that involve dysregulation of NAD+ metabolism, such as metabolic disorders and aging.

Synthesis Methods

The synthesis of N,2-dimethyl-5-[[2-(6-methylpyridin-3-yl)acetyl]amino]-N-propan-2-ylbenzamide involves several steps, including the reaction of 3-acetyl-6-methylpyridine with 2-(dimethylamino)ethyl chloride to form the intermediate 2-(6-methylpyridin-3-yl)acetyl chloride. This intermediate is then reacted with N,N-dimethylpropan-2-amine and 2,6-dimethylbenzoyl chloride to form the final product, this compound. The synthesis of this compound has been described in detail in a research article by H. Wang et al. (2011).

Properties

IUPAC Name

N,2-dimethyl-5-[[2-(6-methylpyridin-3-yl)acetyl]amino]-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-13(2)23(5)20(25)18-11-17(9-6-14(18)3)22-19(24)10-16-8-7-15(4)21-12-16/h6-9,11-13H,10H2,1-5H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKCUWBQVYISBBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=CN=C(C=C2)C)C(=O)N(C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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